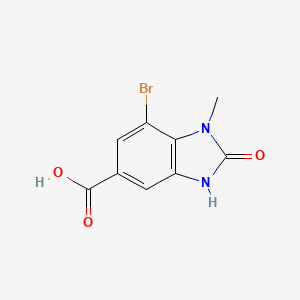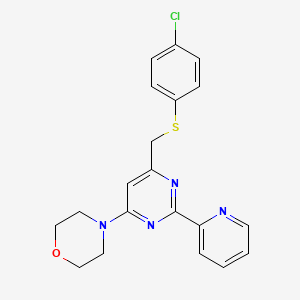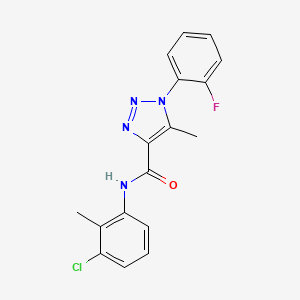![molecular formula C18H15ClN2O5 B2944005 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 903187-24-6](/img/structure/B2944005.png)
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing chemical compound known for its unique structural framework and multifaceted applications in various scientific fields. This compound's complex molecular architecture features distinct functionalities that contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps that incorporate strategic molecular transformations. Commonly, the process begins with the chlorination of benzo[d]oxazole derivatives, followed by the formation of the oxo group. Subsequent coupling reactions introduce the propanamide moiety, usually under carefully controlled temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions becomes crucial. This includes the selection of efficient catalysts, use of continuous flow reactors to control reaction kinetics, and purification techniques such as recrystallization or chromatography to isolate the desired compound in its pure form. Scale-up processes must also consider environmental and safety regulations, ensuring minimal waste and efficient use of resources.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly involving the dioxin ring, which can form additional oxo functionalities under oxidizing conditions.
Reduction: : Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or thiols. Reaction conditions vary based on the desired transformation, typically involving solvents like dichloromethane or dimethyl sulfoxide and controlled temperatures.
Major Products Formed
Oxidation products: : Additional oxo functionalities on the dioxin ring.
Reduction products: : Hydroxyl derivatives from the reduction of oxo groups.
Substitution products: : Compounds with new functional groups replacing the chloro substituent.
科学的研究の応用
Chemistry
In chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules
Biology and Medicine
In biological research, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide is investigated for its potential therapeutic properties. Its interactions with biological targets make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications include its use as a building block for advanced materials, including polymers with specialized properties. Its unique structure contributes to the development of products with enhanced performance characteristics.
作用機序
The mechanism by which 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide exerts its effects is largely dependent on its interactions with molecular targets. It can bind to specific enzymes, altering their activity, or interact with receptors, modulating cellular signaling pathways. These interactions are often mediated by the compound's structural features, such as the oxo and chloro groups, which facilitate binding through hydrogen bonding, van der Waals forces, and electrostatic interactions.
類似化合物との比較
When compared to similar compounds, 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its unique combination of the benzo[d]oxazole and dioxin rings. This structural configuration imparts distinct reactivity and binding properties, making it valuable in contexts where other compounds may not be as effective.
List of Similar Compounds
3-(5-bromo-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
3-(5-fluoro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
These similar compounds share core structural elements but vary in substituents, impacting their chemical and biological properties.
特性
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-11-1-3-14-13(9-11)21(18(23)26-14)6-5-17(22)20-12-2-4-15-16(10-12)25-8-7-24-15/h1-4,9-10H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKVHASYFHICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)


![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)

![3-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenecarbohydrazide](/img/structure/B2943930.png)





![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)

